2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-mesitylacetamide
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Overview
Description
The compound “2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-mesitylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also has a sulfonyl group attached to a fluorobenzyl group, which could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole ring system, the sulfonyl group, and the fluorobenzyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the fluorobenzyl group, and the indole ring. These groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and reactivity .Scientific Research Applications
Antibacterial Activity
Synthesis and Antibacterial Properties
The synthesis and characterization of new Schiff base ligands from acetylacetone and salicylaldehyde with sulfonamide derivatives have been explored. These compounds, along with their copper(II) complexes, showed antimicrobial activities against selected bacteria, highlighting the potential of sulfonamide derivatives in antibacterial applications. The study provides a foundation for the exploration of similar compounds in targeting bacterial infections (Salehi et al., 2016).
Synthetic Applications
Zwitterionic Synthons
The synthetic applications of o- and p-halobenzyl sulfones as precursors of zwitterionic synthons have been described. Their use in various organic transformations, including palladium-catalyzed cross-coupling processes, underscores their utility in the synthesis of complex organic molecules, potentially including compounds like 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-mesitylacetamide (Costa et al., 2002).
Drug Development and Synthesis
Antitumor Agents
A study highlighted the design, synthesis, and evaluation of sulfonamide derivatives as potent antitumor agents with low toxicity. This includes compounds that integrate features such as 5-fluorouracil and nitrogen mustard, indicating the potential of sulfonamide frameworks in the development of novel cancer therapies. Such research underscores the relevance of sulfonamide derivatives, including compounds structurally related to this compound, in medicinal chemistry (Huang et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3S/c1-17-12-18(2)26(19(3)13-17)28-25(30)15-29-14-24(21-9-5-7-11-23(21)29)33(31,32)16-20-8-4-6-10-22(20)27/h4-14H,15-16H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCHDOVKPJZNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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